hMAO-B/MB-COMT-IN-2

Description

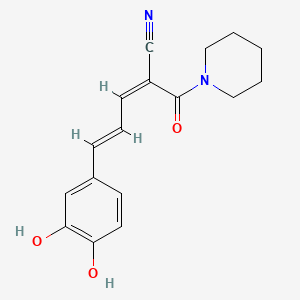

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

(2Z,4E)-5-(3,4-dihydroxyphenyl)-2-(piperidine-1-carbonyl)penta-2,4-dienenitrile |

InChI |

InChI=1S/C17H18N2O3/c18-12-14(17(22)19-9-2-1-3-10-19)6-4-5-13-7-8-15(20)16(21)11-13/h4-8,11,20-21H,1-3,9-10H2/b5-4+,14-6- |

InChI Key |

AURKHVWGDUMMNB-VJDVQFHISA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C\C=C\C2=CC(=C(C=C2)O)O)/C#N |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N |

Origin of Product |

United States |

Discovery and Design Principles of Hmao B/mb Comt in 2

Rational Design Approaches for Dual Enzyme Inhibitors

The creation of dual inhibitors like hMAO-B/MB-COMT-IN-2 is a deliberate process aimed at modulating multiple pathological pathways with a single molecule. This strategy is particularly relevant in complex neurological conditions where the dysregulation of several biological targets contributes to disease progression. The primary rationale behind targeting both MAO-B and COMT is to synergistically increase the bioavailability of dopamine (B1211576) in the brain. tandfonline.comnih.govnih.govresearchgate.net MAO-B is a key enzyme in the degradation of dopamine within glial cells, while COMT is responsible for its metabolism in both the periphery and the brain. nih.govresearchgate.netfrontiersin.org

The design of such multi-target agents often involves one of two main strategies: the linking of two distinct pharmacophores, each known to inhibit one of the target enzymes, or the development of a single scaffold that possesses inherent affinity for both active sites. The latter approach often results in more streamlined molecules with favorable pharmacokinetic properties. A key consideration in this rational design process is achieving a balanced inhibitory profile against both targets to ensure a concerted biological effect.

Structural Scaffolds Informing the Design of this compound

The molecular architecture of this compound is informed by a rich history of inhibitor development for both MAO-B and COMT. Various heterocyclic and aromatic ring systems have been identified as privileged scaffolds for interacting with the active sites of these enzymes.

For MAO-B, a common design blueprint involves two hydrophobic rings, often aromatic or heteroaromatic, connected by a suitable linker. researchgate.net Scaffolds such as chalcones, coumarins, chromones, and pyrazoles have been extensively explored for their MAO-B inhibitory potential. mdpi.comnih.gov These structures typically engage in crucial π-π stacking interactions with key amino acid residues, such as Tyr398 and Tyr435, within the "aromatic cage" of the MAO-B active site. nih.govnih.gov

In the realm of COMT inhibitors, the catechol moiety has traditionally been a cornerstone of inhibitor design, mimicking the endogenous substrates. However, to improve properties such as bioavailability and reduce potential toxicity, non-catechol scaffolds have gained prominence. These structures are designed to interact with the S-adenosylmethionine (SAM) cofactor and the catalytic magnesium ion within the COMT active site. nih.gov The design of this compound likely integrates features from these established inhibitor classes to create a molecule capable of effectively binding to the distinct topographies of both the hMAO-B and MB-COMT active sites.

Computational Design Methodologies Guiding this compound Development

Computational chemistry and molecular modeling are indispensable tools in the modern drug discovery pipeline, and the development of this compound is no exception. springernature.com These methodologies provide invaluable insights into the potential binding modes and affinities of designed molecules before their chemical synthesis, thereby streamlining the discovery process.

Structure-based drug design (SBDD) is a key computational approach that relies on the three-dimensional structures of the target enzymes. nih.gov For both MAO-B and COMT, numerous X-ray crystal structures are available in the Protein Data Bank (PDB), often in complex with known inhibitors. mdpi.comnih.govnih.gov Molecular docking simulations, a cornerstone of SBDD, are employed to predict how a candidate molecule like this compound might orient itself within the active sites of both hMAO-B and MB-COMT. researchgate.netmdpi.com These simulations help to rationalize the inhibitory activity and selectivity of the designed compounds.

Furthermore, computational fragment-based design approaches can facilitate the rapid discovery of potent and selective inhibitors. nih.gov This involves identifying small molecular fragments that bind to specific pockets within the enzyme's active site and then computationally linking them to create a more potent lead compound. Molecular dynamics simulations can further refine these models by providing a dynamic view of the protein-ligand interactions over time, helping to assess the stability of the binding. acs.org The application of these computational strategies was likely instrumental in optimizing the structure of this compound for its dual inhibitory function.

Research Findings for this compound and a Related Compound

The following table summarizes the in vitro inhibitory activities of this compound and a structurally related dual inhibitor, hMAO-B/MB-COMT-IN-1.

| Compound Name | Target Enzyme | IC50 (µM) |

| This compound | hMAO-B | 4.27 medchemexpress.com |

| MB-COMT | 2.69 medchemexpress.com | |

| hMAO-B/MB-COMT-IN-1 | hMAO-B | 2.5 medchemexpress.com |

| MB-COMT | 3.84 medchemexpress.com |

Enzymatic Inhibition Profile and Kinetics of Hmao B/mb Comt in 2

In Vitro Inhibition of Recombinant Human MAO-B

Monoamine oxidase B is a crucial enzyme located on the outer mitochondrial membrane, responsible for the degradation of several key neurotransmitters, including dopamine (B1211576). The inhibition of hMAO-B is a well-established strategy in the management of Parkinson's disease.

Research has established that hMAO-B/MB-COMT-IN-2 is an inhibitor of human monoamine oxidase B (hMAO-B). medchemexpress.comcnreagent.com The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the reported IC50 value for the inhibition of hMAO-B is 4.27 μM. medchemexpress.comcnreagent.com

A related compound, designated as hMAO-B/MB-COMT-IN-1, has also been studied and exhibits an IC50 value of 2.5 μM for hMAO-B.

Table 1: hMAO-B Inhibition Potency

| Compound | IC50 for hMAO-B |

|---|---|

| This compound | 4.27 μM medchemexpress.comcnreagent.com |

| hMAO-B/MB-COMT-IN-1 | 2.5 μM |

Detailed experimental data comparing the inhibitory activity of this compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B, are not extensively available in the public domain. Such selectivity data is crucial for understanding the compound's broader pharmacological profile and potential for side effects, as non-selective inhibition can impact the metabolism of other neurotransmitters like serotonin (B10506) and norepinephrine, which are primarily metabolized by MAO-A.

The specific kinetic mechanism by which this compound inhibits hMAO-B has not been detailed in the available research. Determining whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed-mode would require further enzymatic assays, such as Lineweaver-Burk plot analysis. This information is fundamental to understanding how the inhibitor interacts with the enzyme in the presence of its natural substrates.

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value, as it is independent of the substrate concentration used in the assay. However, the Ki value for the interaction between this compound and hMAO-B has not been reported in the available scientific literature.

The nature of the binding between an inhibitor and its target enzyme, specifically whether it is reversible or irreversible, has significant implications for its duration of action and potential for long-term side effects. Studies to determine the reversibility of hMAO-B inhibition by this compound, for instance through dialysis or jump-dilution experiments, have not been described in the accessible research findings.

In Vitro Inhibition of Membrane-Bound COMT

Catechol-O-methyltransferase is another key enzyme in the metabolic pathway of dopamine. It exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). MB-COMT is of particular interest in neuropharmacology due to its prevalence in the brain.

This compound has been identified as an inhibitor of membrane-bound COMT. medchemexpress.comcnreagent.com The in vitro inhibitory potency of this compound against MB-COMT has been determined, with a reported IC50 value of 2.69 μM. medchemexpress.comcnreagent.com For comparison, the related compound hMAO-B/MB-COMT-IN-1 demonstrates an IC50 of 3.84 μM for MB-COMT.

Table 2: MB-COMT Inhibition Potency

| Compound | IC50 for MB-COMT |

|---|---|

| This compound | 2.69 μM medchemexpress.comcnreagent.com |

| hMAO-B/MB-COMT-IN-1 | 3.84 μM |

Further detailed research findings regarding the specifics of the in vitro inhibition of membrane-bound COMT by this compound are limited in the public record.

Determination of Inhibition Potency and IC50 Values for MB-COMT

The inhibitory potency of this compound against the membrane-bound isoform of catechol-O-methyltransferase (MB-COMT) has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Research findings indicate that this compound exhibits an IC50 value of 2.69 µM for MB-COMT. nih.gov This value represents the concentration of the inhibitor required to reduce the enzymatic activity of MB-COMT by 50% under the specific experimental conditions.

Analysis of COMT Isoform Selectivity (MB-COMT vs. S-COMT)

Catechol-O-methyltransferase exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). researchgate.netnih.gov These isoforms are encoded by the same gene but differ in their N-terminal sequences, which results in different subcellular localizations and potential differences in substrate affinity. researchgate.netnih.gov MB-COMT is predominantly found in the brain, while S-COMT is more abundant in peripheral tissues. nih.gov

Detailed experimental data specifically comparing the inhibitory activity of this compound against MB-COMT versus S-COMT were not available in the public domain at the time of this writing. Therefore, the selectivity of this compound for one isoform over the other cannot be definitively stated.

Characterization of MB-COMT Inhibition Kinetics

The characterization of the kinetic mechanism by which this compound inhibits MB-COMT involves studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This typically involves analyzing the effect of different concentrations of the inhibitor on the enzyme's reaction rates at various substrate concentrations.

Specific research detailing the inhibition kinetics of this compound on MB-COMT could not be retrieved from the available literature.

Determination of Inhibition Constants (Ki) for MB-COMT

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value, as it is independent of the substrate concentration used in the assay. The Ki value reflects the binding affinity of the inhibitor to the enzyme.

Information regarding the experimentally determined Ki value for the inhibition of MB-COMT by this compound is not currently available in published scientific literature.

Assessment of Reversibility of MB-COMT Inhibition

Determining whether an inhibitor binds reversibly or irreversibly to its target enzyme is crucial for understanding its pharmacological profile. Reversible inhibitors typically form non-covalent bonds with the enzyme and can dissociate, while irreversible inhibitors form stable, often covalent, bonds.

Specific studies assessing the reversibility of MB-COMT inhibition by this compound have not been reported in the available scientific literature.

Comparative Analysis of Dual Inhibition Efficacy of this compound

This compound is characterized as a dual inhibitor, targeting both human monoamine oxidase B (hMAO-B) and the membrane-bound form of catechol-O-methyltransferase (MB-COMT). The inhibitory potency against hMAO-B has been determined with an IC50 value of 4.27 µM. nih.gov

A comparative look at its efficacy against both targets reveals that the compound is a micromolar inhibitor of both enzymes. The IC50 value for MB-COMT (2.69 µM) is slightly lower than that for hMAO-B (4.27 µM), suggesting a marginally higher potency for MB-COMT under the tested conditions. nih.gov

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 Value (µM) |

| hMAO-B | 4.27 nih.gov |

| MB-COMT | 2.69 nih.gov |

This dual inhibition profile suggests that this compound has the potential to modulate the levels of neurotransmitters, such as dopamine, through two distinct enzymatic pathways. MAO-B is primarily responsible for the degradation of dopamine in the brain, while COMT is involved in the metabolism of dopamine and other catecholic compounds. researchgate.net The simultaneous inhibition of both enzymes could theoretically lead to a more pronounced and sustained increase in synaptic dopamine levels compared to the inhibition of either enzyme alone. However, a detailed comparative analysis based on further kinetic data and in vivo studies would be necessary to fully elucidate the functional consequences of this dual inhibitory action.

Structure Activity Relationship Sar of Hmao B/mb Comt in 2

Elucidation of Structural Determinants for hMAO-B Inhibitory Activity

The inhibitory potency of hMAO-B/MB-COMT-IN-2 and its analogs against hMAO-B is significantly influenced by the chemical nature of the acrylic acid side chain of the parent caffeic acid scaffold. Research has demonstrated that the introduction of an α-cyano group on the acrylic acid moiety is a critical determinant for hMAO-B inhibitory activity.

In a series of synthesized caffeic acid derivatives, compounds featuring an α-cyano acrylic acid moiety consistently displayed inhibitory activity against hMAO-B in the low micromolar range. For instance, this compound, which incorporates this feature, exhibits an IC50 value of 4.27 μM for hMAO-B. This highlights the importance of the electron-withdrawing nature and the specific geometry of the α-cyano group for effective interaction with the active site of hMAO-B.

The presence of the catechol ring is also a contributing factor, though the modifications on the acrylic side chain appear to be the primary driver for potent hMAO-B inhibition within this series of compounds.

Elucidation of Structural Determinants for MB-COMT Inhibitory Activity

The structural requirements for the inhibition of MB-COMT by this compound and its analogs are distinct from those for hMAO-B. The key structural feature for potent MB-COMT inhibition is the presence of a catechol amide moiety. The catechol group itself is a well-established pharmacophore for COMT inhibitors, mimicking the endogenous substrates of the enzyme.

The conversion of the carboxylic acid group of caffeic acid into an amide was found to be essential for achieving significant MB-COMT inhibitory activity. This compound, being a catechol amide, demonstrates an IC50 value of 2.69 μM for MB-COMT. The nature of the amine component of the amide can further modulate the inhibitory potency, suggesting that the substituent on the amide nitrogen can influence the binding affinity to the MB-COMT active site.

Design Principles for Modulating Dual-Targeting Selectivity and Potency

The design of this compound as a dual-target inhibitor was guided by the principle of incorporating two distinct pharmacophoric elements into a single molecular scaffold, each responsible for interacting with one of the target enzymes. The caffeic acid backbone serves as the foundational structure.

To achieve dual activity, the synthetic strategy involved the modification of the acrylic acid side chain to include an α-cyano group, which confers hMAO-B inhibitory activity. Simultaneously, the carboxylic acid was converted to an amide to introduce the necessary functionality for MB-COMT inhibition.

The selectivity and potency of the dual inhibition can be fine-tuned by altering the substituents on both the catechol ring and the amide nitrogen. This modular design approach allows for the systematic exploration of the chemical space to optimize the inhibitory profile against both enzymes. The balance between the electronic and steric properties of the different moieties is crucial for achieving the desired dual-targeting efficacy.

Influence of Specific Substituents on Enzyme Binding and Activity

The inhibitory activities of the caffeic acid-based dual inhibitors are sensitive to the nature and position of substituents on the aromatic ring and the amide group.

For hMAO-B inhibition, the presence of the α-cyano group is the most influential factor. Variations in the amide portion of the molecule have a less pronounced effect on the inhibitory potency against hMAO-B, indicating that the primary interactions with this enzyme are dictated by the α,β-unsaturated nitrile system.

In contrast, for MB-COMT inhibition, the catechol moiety is paramount for binding to the active site, which contains a magnesium ion that coordinates with the hydroxyl groups. The substituent on the amide nitrogen can significantly impact the potency. For example, the specific chemical nature of the R-group in the amide functionality of this compound contributes to its affinity for the MB-COMT active site. The interplay of hydrophobic and hydrogen-bonding interactions between the amide substituent and the enzyme's amino acid residues is a key determinant of the inhibitory strength.

The following tables summarize the inhibitory activities of a selection of caffeic acid derivatives, illustrating the structure-activity relationships discussed.

Table 1: Inhibitory Activity of Caffeic Acid Derivatives against hMAO-B

| Compound | Modification | IC50 (μM) for hMAO-B |

| Caffeic Acid | Parent Compound | > 50 |

| This compound | α-Cyano acrylic amide | 4.27 |

| Analog A | α-Cyano acrylic acid | 6.89 |

| Analog B | Caffeic amide | > 50 |

Table 2: Inhibitory Activity of Caffeic Acid Derivatives against MB-COMT

| Compound | Modification | IC50 (μM) for MB-COMT |

| Caffeic Acid | Parent Compound | > 50 |

| This compound | Catechol amide | 2.69 |

| Analog C | Catechol ester | 15.4 |

| Analog D | α-Cyano acrylic acid | > 50 |

Molecular Interactions and Computational Modeling of Hmao B/mb Comt in 2

Molecular Docking Studies with Human MAO-B

No published molecular docking studies for "hMAO-B/MB-COMT-IN-2" with human monoamine oxidase B (hMAO-B) are available.

Identification of Key Active Site Residues Involved in this compound Binding

There is no information identifying the key active site residues of hMAO-B that are involved in binding with "this compound". For other inhibitors, key residues in the hMAO-B active site often include Tyr398 and Tyr435, which can form hydrogen bonds and hydrophobic interactions. nih.govmdpi.com The hydrophobic pocket is further defined by residues such as Leu171, Cys172, and Ile199. researchgate.net

Characterization of Binding Modes and Interaction Types

Without any docking studies, the binding modes and specific interaction types (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for "this compound" within the hMAO-B active site remain uncharacterized.

Molecular Docking Studies with Membrane-Bound COMT

There are no publicly available molecular docking studies of "this compound" with membrane-bound catechol-O-methyltransferase (MB-COMT).

Identification of Key Active Site Residues Involved in MB-COMT/hMAO-B/MB-COMT-IN-2 Binding

The key active site residues of MB-COMT that may be involved in the binding of "this compound" have not been documented. In general, the binding of inhibitors to COMT involves interactions with a magnesium ion (Mg2+) and key amino acid residues.

Characterization of Binding Modes and Interaction Types

The specific binding modes and the nature of the molecular interactions for "this compound" at the active site of MB-COMT are unknown due to the lack of research on this compound.

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

No molecular dynamics simulation studies have been published that analyze the stability of the "this compound" complex with either hMAO-B or MB-COMT, nor are there any reports on the conformational changes that may occur upon its binding. Such simulations are crucial for understanding the dynamic nature of the inhibitor-enzyme interaction over time. nih.gov

Quantum Chemical Calculations and Electrostatic Potential Analysis (e.g., MEP Maps)

Quantum chemical calculations are a fundamental component of computational drug design, offering deep insights into the electronic structure and reactivity of a molecule. escholarship.org These methods, rooted in quantum mechanics, are used to predict various molecular properties that are not accessible through classical molecular mechanics simulations. escholarship.orgrsc.org For a dual inhibitor like this compound, quantum calculations can elucidate the electronic characteristics that govern its interactions with the respective enzyme active sites.

One of the most valuable applications of quantum chemistry in this context is the generation of a Molecular Electrostatic Potential (MEP) map. uni-muenchen.de The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a powerful tool for understanding and predicting how a molecule will interact with other charged or polar species, such as the amino acid residues in an enzyme's binding pocket. uni-muenchen.de The MEP map illustrates the charge distribution and helps identify regions that are rich or poor in electrons. researchgate.net

The analysis of an MEP map is crucial for understanding a ligand's reactivity. uni-muenchen.de It helps to pinpoint the sites within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks, which are common mechanisms in enzyme-ligand interactions. researchgate.net Specifically, the MEP map is color-coded to indicate different levels of electrostatic potential.

The interpretation of these maps provides clear guidance for medicinal chemists. For instance, the negative potential regions on the catechol moiety of a COMT inhibitor are critical for coordinating with the Mg²⁺ ion in the enzyme's active site. benchchem.com Similarly, identifying positive potential regions can help understand interactions with negatively charged residues like aspartate or glutamate. While specific MEP analysis data for this compound is not publicly available, the methodology provides a framework for how its binding characteristics would be rationalized and optimized. Computational studies on similar dual-target inhibitors have successfully used MEP maps to identify key regions for nucleophilic and electrophilic interactions, validating their binding modes within targets like hMAO-B. nih.gov

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Coloring This table outlines the standard color-coding scheme used in MEP maps and its implication for molecular reactivity.

| Color | Electrostatic Potential | Implication for Reactivity |

| Red | Most Negative | Site for electrophilic attack; high electron density. researchgate.net |

| Orange/Yellow | Negative to Slightly Negative | Region is electron-rich. researchgate.net |

| Green | Neutral (Zero Potential) | Neutral region. researchgate.net |

| Blue | Positive | Site for nucleophilic attack; electron-deficient. researchgate.net |

Preclinical Cellular and in Vivo Pharmacological Evaluation of Hmao B/mb Comt in 2

In Vitro Cellular Studies

Oxidative stress is a significant factor in the pathology of neurodegenerative diseases, leading to neuronal cell death. mdpi.com The ability of hMAO-B/MB-COMT-IN-2 to protect cells from induced oxidative damage has been evaluated. In differentiated human neuroblastoma SH-SY5Y cells, the compound demonstrated significant cytoprotective effects. medchemexpress.commedchemexpress.com When cells were exposed to the potent oxidizing agent tert-butyl hydroperoxide (t-BHP), pretreatment with this compound at a concentration of 10 μM for 30 minutes conferred remarkable protection against the induced damage. medchemexpress.commedchemexpress.com

The neurotoxins rotenone (B1679576) and 6-hydroxydopamine (6-OHDA) are commonly used in research to model Parkinson's disease in vitro by inducing mitochondrial dysfunction and oxidative stress in neuronal cells. nih.govnih.gov While direct studies of this compound against rotenone and 6-OHDA were not detailed in the available literature, research on other selective monoamine oxidase B inhibitors has shown that they can provide neuroprotection and increase survival in PC-12 cells treated with these specific neurotoxins. researchgate.net

Cytoprotective Effects of this compound

| Oxidative Stress Inducer | Cell Line | Compound Concentration | Observation | Source |

|---|---|---|---|---|

| t-butyl hydroperoxide (t-BHP) | Differentiated SH-SY5Y | 10 μM | Remarkable cytoprotective effects observed. | medchemexpress.commedchemexpress.com |

The effects of this compound on the viability of various neuronal cell lines have been investigated to establish its cellular safety profile. Studies on the human neuroblastoma cell line SK-N-SH indicated that the compound has a good safety profile at concentrations between 30-50 μM over a 24-hour period. medchemexpress.com

However, in differentiated SH-SY5Y cells, a more complex picture emerges. At a concentration of 50 μM for 24 hours, this compound was found to cause a decrease in resazurin (B115843) reduction, an indicator of metabolic activity and cell viability. medchemexpress.commedchemexpress.com At this same concentration, it was also observed to induce lysosomal toxicity. medchemexpress.commedchemexpress.com This suggests that the compound's effects on cellular viability are concentration-dependent. Similarly, related dual inhibitors like caffeic acid derivatives have been shown to have safe cytotoxicity profiles at concentrations up to 10 μM, with cytotoxic effects appearing at higher concentrations. researchgate.net

Cellular Viability and Toxicity of this compound

| Cell Line | Compound Concentration | Exposure Time | Observed Effect | Source |

|---|---|---|---|---|

| SK-N-SH | 30-50 μM | 24 h | Good safety profile. | medchemexpress.com |

| Differentiated SH-SY5Y | 50 μM | 24 h | Decrease in resazurin reduction (reduced viability). | medchemexpress.commedchemexpress.com |

| Differentiated SH-SY5Y | 50 μM | 24 h | Displays lysosomal toxicity. | medchemexpress.commedchemexpress.com |

The primary mechanism of this compound is the dual inhibition of the enzymes hMAO-B and MB-COMT. medchemexpress.com Both enzymes play a crucial role in the degradation of catecholamine neurotransmitters, such as dopamine (B1211576), particularly in the brain. medlineplus.govknmp.nlwikipedia.org Monoamine oxidase B is responsible for the oxidative deamination of dopamine, a process that also generates reactive oxygen species. mdpi.commdpi.com Catechol-O-methyltransferase inactivates catecholamines through methylation and is especially important for regulating dopamine levels in the prefrontal cortex. knmp.nlwikipedia.org

By inhibiting both of these enzymes, this compound is designed to reduce the metabolic breakdown of dopamine. This dual inhibition is expected to lead to an increase in the levels and duration of action of dopamine in the synaptic cleft, which is a key strategy in research for managing neurodegenerative conditions like Parkinson's disease. benchchem.com The compound exhibits inhibitory activity in the micromolar range for both enzymes, with an IC50 value of 4.27 μM for hMAO-B and 2.69 μM for MB-COMT. medchemexpress.com

Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 Value | Function of Enzyme | Source |

|---|---|---|---|

| human Monoamine Oxidase B (hMAO-B) | 4.27 μM | Metabolizes dopamine through oxidative deamination. | medchemexpress.com |

| Membrane-Bound Catechol-O-Methyltransferase (MB-COMT) | 2.69 μM | Inactivates dopamine and other catecholamines via methylation. | medchemexpress.commedchemexpress.com |

For a compound to be effective in treating central nervous system disorders, it must be able to cross the blood-brain barrier (BBB). The permeability of this compound has been evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA). medchemexpress.com This in vitro model is widely used to predict the ability of a substance to pass through the BBB. csic.espensoft.net

Results from the PAMPA-BBB assay predict that this compound is capable of crossing the blood-brain barrier via passive diffusion. medchemexpress.com This characteristic is crucial for its potential application in neurodegenerative disease research, as it suggests the compound can reach its enzymatic targets within the central nervous system. medchemexpress.comcsic.es A related dual inhibitor, hMAO-B/MB-COMT-IN-1, was also predicted to be BBB-permeant based on similar assays. medchemexpress.com

Blood-Brain Barrier Permeability of this compound

| Assay | Finding | Implication | Source |

|---|---|---|---|

| Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | Predicted to cross the BBB by passive diffusion. | The compound has the potential to reach targets in the central nervous system. | medchemexpress.com |

The effect of this compound on the generation of reactive oxygen species (ROS) appears to be multifaceted. The compound is described as protecting cells against oxidative damage. medchemexpress.com This protective effect is consistent with its mechanism as an MAO-B inhibitor. The metabolism of dopamine by MAO-B is a known source of ROS, specifically hydrogen peroxide (H2O2), which contributes to oxidative stress in neurons. mdpi.commdpi.com By inhibiting MAO-B, the compound is expected to decrease this source of ROS production.

Conversely, at a high concentration of 50 μM, this compound was found to induce lysosomal toxicity by producing ROS in differentiated SH-SY5Y cells over a 24-hour period. medchemexpress.commedchemexpress.com This suggests a concentration-dependent dual effect on ROS. At lower, potentially therapeutic concentrations, it may reduce ROS by inhibiting its enzymatic target, while at higher concentrations, it may induce ROS through other mechanisms, leading to cytotoxicity. researchgate.net

Effects of this compound on ROS Generation

| Compound Concentration | Cell Line | Observed Effect on ROS | Source |

|---|---|---|---|

| Lower (e.g., 10 µM) | Differentiated SH-SY5Y | Protects cells against oxidative damage, implying ROS reduction. | medchemexpress.commedchemexpress.comresearchgate.net |

| Higher (50 µM) | Differentiated SH-SY5Y | Produces ROS, leading to lysosomal toxicity. | medchemexpress.commedchemexpress.com |

In Vivo Animal Model Studies for Neurodegenerative Disease Research

Specific in vivo studies using animal models for the compound this compound are not detailed in the currently available scientific literature. Research into neurodegenerative diseases frequently employs animal models to translate in vitro findings into a whole-organism context. neurodegenerationresearch.eunih.gov

For context, a closely related dual inhibitor, hMAO-B/MB-COMT-IN-1, was evaluated in a mouse model of parkinsonism induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). benchchem.com In that study, treatment with the compound resulted in a notable recovery in motor deficits. benchchem.com Such models are critical for generating preclinical data and validating the therapeutic potential of new compounds. neurodegenerationresearch.eu Future research on this compound would likely involve similar in vivo models to assess its efficacy in a physiological system.

Efficacy Evaluation of this compound in Chemically Induced Neurodegenerative Models

Chemically induced models of neurodegeneration are crucial for assessing the therapeutic potential of new compounds. The most common models for Parkinson's disease are the MPTP-induced and the 6-hydroxydopamine-induced models.

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson's Disease model , the neurotoxin MPTP is converted by MAO-B in astrocytes to its toxic metabolite, MPP+. scientificarchives.comnih.gov MPP+ is then taken up by dopaminergic neurons, leading to their death. scientificarchives.comnih.gov Studies have shown that MAO-B inhibitors can prevent this conversion, thereby protecting dopaminergic neurons. nih.govresearchgate.net The dual inhibitor this compound is expected to show efficacy in this model by blocking the initial conversion of MPTP and by preventing the breakdown of remaining dopamine. benchchem.commedchemexpress.com

The 6-hydroxydopamine (6-OHDA)-induced Parkinson's Disease model involves the direct injection of the neurotoxin 6-OHDA into the brain, causing selective degeneration of catecholaminergic neurons. This model is used to assess the neuroprotective effects of compounds against oxidative stress and neuronal damage. researchgate.net MAO-B inhibitors have demonstrated protective effects against the oxidative stress induced by 6-OHDA. researchgate.net Therefore, this compound is anticipated to be effective in this model as well.

Efficacy Evaluation of this compound in Genetic Neurodegenerative Models

Genetic models of neurodegeneration, such as those involving the overexpression of alpha-synuclein (B15492655), provide insights into the hereditary aspects of diseases like Parkinson's.

In Alpha-Synuclein Overexpression Models , the accumulation of alpha-synuclein protein leads to the formation of Lewy bodies and subsequent neuronal death, mimicking a key pathological feature of Parkinson's disease. Recent findings suggest that MAO-B inhibition can reduce the intracellular accumulation of alpha-synuclein and mitigate the loss of dopaminergic neurons. acs.org This indicates a potential neuroprotective role for this compound in genetic forms of Parkinson's disease by not only preserving dopamine levels but also by interfering with the pathogenic aggregation of alpha-synuclein. benchchem.comacs.org

Assessment of Behavioral Phenotypes in Animal Models Following this compound Administration

The evaluation of behavioral phenotypes is essential to determine the functional impact of a therapeutic compound.

Motor Performance: In animal models of Parkinson's disease, motor deficits are commonly assessed using tests like the rotarod test, which measures motor coordination and balance. frontiersin.org Administration of this compound is expected to improve motor function in these models. benchchem.com Studies with other MAO-B inhibitors have shown significant improvements in motor performance in MPTP-induced parkinsonism in mice. benchchem.comresearchgate.net

Cognitive Function: Cognitive impairment can be a feature of neurodegenerative diseases. unisr.it The prefrontal cortex, crucial for cognitive functions like working memory, is sensitive to dopamine levels, which are regulated by COMT. nih.govnih.govfrontiersin.org Lower COMT activity has been associated with better cognitive performance in some animal and human studies. nih.govplos.org Therefore, by inhibiting both MAO-B and COMT, this compound has the potential to positively impact cognitive function. benchchem.com

Immunohistochemical and Biochemical Analyses of Brain Tissue

Post-mortem analysis of brain tissue provides direct evidence of a compound's neuroprotective and neurorestorative effects.

Tyrosine Hydroxylase Staining: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. nih.gov In Parkinson's disease models, a significant loss of TH-positive neurons is observed in the substantia nigra. biorxiv.org Treatment with MAO-B inhibitors has been shown to protect these neurons and restore TH expression. researchgate.netbiorxiv.orgibs.re.kr It is anticipated that this compound will demonstrate a similar protective effect on TH-positive neurons. benchchem.com

Dopamine Levels in Striatum and Cortex: The striatum and cortex are key brain regions involved in motor control and cognitive function, respectively, and are heavily innervated by dopaminergic neurons. plos.org In Parkinson's disease, dopamine levels in these areas are severely depleted. By inhibiting the two major enzymes responsible for dopamine degradation, MAO-B and COMT, this compound is expected to significantly increase dopamine levels in both the striatum and the cortex. benchchem.complos.org This dual inhibition is a key advantage, as COMT plays a significant role in dopamine metabolism, particularly in the prefrontal cortex where the dopamine transporter is less abundant. nih.govplos.org

Table 1: Expected Effects of this compound on Neurochemical Markers

| Brain Region | Neurochemical Marker | Expected Change with this compound |

| Striatum | Dopamine | Increase |

| Striatum | DOPAC (dopamine metabolite via MAO) | Decrease |

| Striatum | HVA (dopamine metabolite via COMT) | Decrease |

| Cortex | Dopamine | Increase |

| Cortex | DOPAC (dopamine metabolite via MAO) | Decrease |

| Cortex | HVA (dopamine metabolite via COMT) | Decrease |

Investigation of Astrocytic Involvement and GABA Synthesis Modulation by this compound in Animal Models

Astrocytes, a type of glial cell, play a critical role in brain homeostasis and are increasingly recognized for their involvement in neurodegenerative diseases. scientificarchives.comnih.gov

MAO-B is predominantly expressed in astrocytes. scientificarchives.comscientificarchives.comresearchgate.net In reactive astrocytes, a state often found in neurodegenerative conditions, upregulated MAO-B activity can lead to increased production of the inhibitory neurotransmitter GABA. scientificarchives.comscientificarchives.com This excess GABA can suppress the activity of neighboring neurons, contributing to the symptoms of Parkinson's disease. biorxiv.org By inhibiting astrocytic MAO-B, this compound could potentially reduce this aberrant GABA synthesis, thereby disinhibiting neurons and restoring more normal circuit function. scientificarchives.combiorxiv.orgscientificarchives.com

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and eliminated by the body, which is critical for determining its therapeutic potential.

Brain Distribution: For a compound targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. Studies on the distribution of this compound in the brain of animal models will be necessary to confirm its presence at the site of action. benchchem.com COMT is found in both soluble (S-COMT) and membrane-bound (MB-COMT) forms, with MB-COMT being more abundant in the brain. frontiersin.orgresearchgate.netnih.gov Understanding the distribution of this compound in different brain regions will be important for predicting its effects on dopamine metabolism. plos.org

Mechanistic Insights and Broader Implications of Hmao B/mb Comt in 2 Research

Elucidation of Molecular Pathways Modulated by Dual hMAO-B/MB-COMT Inhibition

The primary mechanism of hMAO-B/MB-COMT-IN-2 involves the simultaneous inhibition of hMAO-B and MB-COMT. benchchem.com hMAO-B is an enzyme that breaks down monoamines through oxidative deamination, producing aldehydes, ammonia, and hydrogen peroxide. benchchem.com MB-COMT, on the other hand, methylates catechols, using S-adenosylmethionine as a methyl donor. benchchem.com By inhibiting both enzymes, dual inhibitors like this compound increase the levels of neurotransmitters, especially dopamine (B1211576) and other catecholamines. benchchem.com This elevation in neurotransmitter levels can enhance dopaminergic signaling. benchchem.com

Research into dual inhibitors has highlighted several molecular pathways. For instance, some chalcones, which also exhibit dual MAO-B and COMT inhibitory activity, have been shown to have neuroinflammatory activity through the activation of Nrf2. researchgate.net Furthermore, the neuroprotective effects of another dual-acting compound, trans-chalcone, were found to be mediated through the activation of the AMPK-SIRT1-PGC1α pathway in a rat model of Parkinson's disease. researchgate.net This compound also normalized cytokine levels (IL-1β, IL-10) and p65-NF-κB, and upregulated protein expression. researchgate.net

Role of this compound in Neuroprotection Beyond Enzyme Inhibition

The neuroprotective effects of inhibiting MAO-B and COMT extend beyond simply increasing dopamine levels. A significant aspect of this neuroprotection is the reduction of oxidative stress. The breakdown of dopamine by MAO-B produces harmful byproducts, including hydrogen peroxide, which contributes to oxidative stress and neuronal damage. explorationpub.comnih.gov By inhibiting MAO-B, compounds like this compound can protect cells from this oxidative damage. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com In vitro studies have demonstrated that these inhibitors can shield neurons from cell death induced by oxidative stress. benchchem.com

Furthermore, research on MAO-B inhibitors has revealed their ability to regulate the mitochondrial apoptosis cascade, maintain mitochondrial function, and increase the expression of antioxidant enzymes and anti-apoptotic Bcl-2 proteins. nih.govuniroma1.it Some MAO-B inhibitors, like selegiline (B1681611) and rasagiline, can also increase the expression of nerve growth factors and brain-derived neurotrophic factors, contributing to their neuroprotective effects. explorationpub.comnih.gov They have also been shown to suppress the oligomerization and aggregation of α-synuclein, a key component of Lewy bodies in Parkinson's disease. nih.govuniroma1.itmdpi.com

Potential Contributions of this compound to Research on Neurotransmitter Homeostasis

The dual inhibition of hMAO-B and MB-COMT by this compound provides a valuable tool for studying neurotransmitter homeostasis, particularly that of dopamine. benchchem.com These enzymes are critical for the metabolism of catecholamines, and their inhibition directly impacts the levels of these neurotransmitters in the brain. medchemexpress.combenchchem.commedlineplus.gov

By modulating the activity of both enzymes simultaneously, researchers can investigate the intricate balance of dopamine synthesis, release, and degradation. This is crucial for understanding the pathophysiology of diseases characterized by dopamine depletion, such as Parkinson's disease. researchgate.net The use of dual inhibitors allows for the exploration of how restoring dopaminergic neurotransmission through two different metabolic pathways can impact neuronal function and survival. researchgate.net This approach differs from the use of single-target inhibitors, providing a more comprehensive model for studying the complex regulation of neurotransmitter levels in the central nervous system. ongentyshcp.com

Interactive Data Table: Inhibitory Potency of Dual Inhibitors

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | hMAO-B | 4.27 |

| MB-COMT | 2.69 | |

| hMAO-B/MB-COMT-IN-1 | hMAO-B | 2.5 |

| MB-COMT | 3.84 |

Q & A

Q. What ethical considerations apply when sharing this compound screening data with public repositories?

- Methodological Answer : Anonymize raw datasets (e.g., remove lab-specific identifiers) and disclose conflicts of interest (e.g., patent filings). Use FAIR principles: assign DOIs via Zenodo, annotate metadata (e.g., assay conditions), and adhere to GDPR/IRB protocols for human-derived samples .

Guidance for Contradictory Data & Limitations

- Addressing Reproducibility : Cross-validate findings using independent cohorts and pre-register protocols (e.g., OSF) to reduce bias .

- Limitations Section : Explicitly state constraints (e.g., in vitro-to-in vivo extrapolation uncertainties) and propose follow-up experiments (e.g., PK/PD modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.